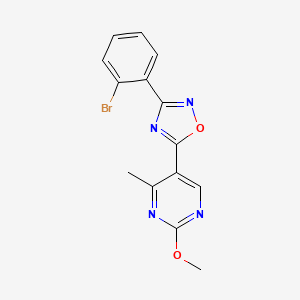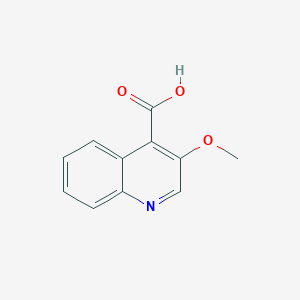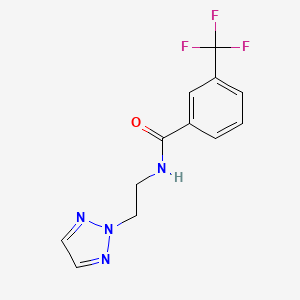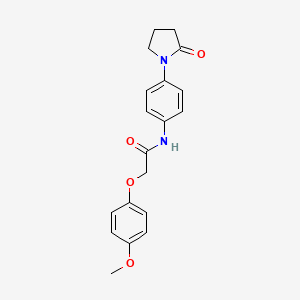
3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BPO is a member of the oxadiazole family, which has been extensively studied for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its antimicrobial and antitumor effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. This compound has also been shown to inhibit the activity of enzymes such as topoisomerase and tyrosinase, which are involved in DNA replication and melanin synthesis, respectively. Furthermore, this compound has been found to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in melanin synthesis, making it a potential therapeutic agent for the treatment of hyperpigmentation disorders. Furthermore, this compound has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity and yield, making it suitable for various scientific research applications. This compound is also readily available and relatively inexpensive compared to other heterocyclic compounds. However, this compound has some limitations, including its low solubility in water, which may limit its use in certain experiments. This compound may also exhibit cytotoxic effects at high concentrations, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole. One potential direction is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and potency. Another direction is the investigation of the mechanism of action of this compound, which may lead to the development of novel therapeutic agents. Furthermore, the potential use of this compound as a diagnostic tool for various diseases, such as cancer and hyperpigmentation disorders, warrants further investigation. Finally, the in vivo evaluation of this compound in animal models may provide valuable insights into its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2-bromobenzoyl chloride with 2-amino-4-methyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromobenzohydrazide with 2-methoxy-4-methyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole in the presence of a dehydrating agent such as phosphorus oxychloride. These methods have been optimized to yield high purity and yield of this compound, making it suitable for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic properties, including its antimicrobial, antitumor, and anti-inflammatory effects. In vitro studies have shown that this compound exhibits potent antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. This compound has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2/c1-8-10(7-16-14(17-8)20-2)13-18-12(19-21-13)9-5-3-4-6-11(9)15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDPPBJBWWRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC=CC=C3Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2618989.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2618991.png)
![N-(4-methylbenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2618994.png)

![2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2618999.png)
![N-(4-chlorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2619001.png)


![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2619004.png)
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2619005.png)

